molecular formula C11H15N3O3S B2707343 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034434-87-0

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2707343
CAS No.: 2034434-87-0
M. Wt: 269.32
InChI Key: TUQXZZQUMIOLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

    Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the pyridazine ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or pyrrolidin-3-yloxy groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, such as pyridazinones or pyridazine-based drugs.

    Sulfonyl-Substituted Compounds: Molecules with sulfonyl groups attached to different heterocyclic rings, such as sulfonylureas or sulfonamides.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring with various substituents, such as pyrrolidinones or pyrrolidine-based drugs.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

The compound 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and a cyclopropylsulfonyl-pyrrolidine moiety, suggest diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3SC_{12}H_{16}N_2O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the interaction between the pyridazine and pyrrolidine rings, which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its functional groups:

  • Pyrrolidine Ring : Known for participating in nucleophilic substitution reactions.
  • Pyridazine Moiety : Exhibits electrophilic properties due to its aromatic nature.
  • Sulfonyl Group : Acts as an electrophile in various chemical reactions.

These functional groups enable the compound to interact with various biological targets, including enzymes and receptors, thus influencing cellular processes.

Biological Activity

Research indicates that compounds with similar structural features often exhibit notable biological activities:

  • Antitumor Activity : Studies have shown that pyridazine derivatives can possess cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against colon cancer cells (LoVo) with IC50 values indicating effective dose-response relationships .
  • Antimicrobial Properties : The sulfonamide derivatives often exhibit multitargeting properties, enhancing their potential for treating infections and inflammatory conditions. The presence of the cyclopropylsulfonyl group may contribute to increased efficacy against bacterial strains .
  • Neuroprotective Effects : Some pyrrolidine-containing compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study on Pyrrolo[1,2-b]pyridazines Evaluated cytotoxicity on human adenocarcinoma cell lines (IC50 values >200 µM) with some derivatives showing moderate toxicity .
Antitumor Activity Assessment Compounds demonstrated dose-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cell lines .
Antimicrobial Activity Evaluation Sulfonamide derivatives exhibited broad-spectrum antimicrobial properties .

Synthesis Pathways

The synthesis of this compound typically involves several steps that require optimization for high purity and yield:

  • Formation of Pyrrolidine Derivative : Initial synthesis involves creating the pyrrolidine ring through nucleophilic substitution.
  • Coupling with Pyridazine : The resulting intermediate is then coupled with a pyridazine derivative to form the final product.
  • Purification : The final compound undergoes purification processes such as recrystallization or chromatography to ensure high purity.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c15-18(16,10-3-4-10)14-7-5-9(8-14)17-11-2-1-6-12-13-11/h1-2,6,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQXZZQUMIOLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.